molecular formula C18H37O7P B1260787 (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid

(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid

Cat. No.: B1260787
M. Wt: 396.5 g/mol
InChI Key: UELBXEKQONEDKM-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid is an optically active 9-(phosphonooxy)-10-hydroxy derivative of stearic acid with (9S,10S)-configuration. It is a carboxyalkyl phosphate and a hydroxyalkyl phosphate. It derives from an octadecanoic acid. It is a conjugate acid of a (9S,10S)-10-hydroxy-9-(phosphonatooxy)octadecanoate.
(9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid has been primarily detected in urine. Within the cell, (9S, 10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome (9S, 10S)-10-Hydroxy-9-(phosphonooxy)octadecanoic acid can be biosynthesized from octadecanoic acid.

Scientific Research Applications

Organogelation and Microstructure Formation

Hydroxy Octadecanoic Acids (HSA), similar in structure to (9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid, are well-known organogelator molecules. Studies on HSA isomers like Ricinelaidic Acid (REA) have contributed significantly to understanding the relationships between molecular structure and organogel formation and structure. These organogelators are capable of gelling triacylglycerol-based vegetable oils and play crucial roles in cosmetics, lubricating greases, and coatings. The research on HSA organogels has been fundamental in exploring new organogelator molecules and understanding the phase behavior, microstructure, and rheology of such gels (Wright & Marangoni, 2011).

Improvement of Biolubricant Basestocks

Research on the derivatives of oleic acid, similar in structural aspects to this compound, has revealed their potential as synthetic biolubricant basestocks. These studies involve measuring critical properties like pour point, flash point, viscosity index, and oxidation onset temperature. The findings suggest that certain synthetic ester oils, structured similarly to this compound, hold promise in formulating industrial fluids for different temperature applications due to their favorable low-temperature performance and higher oxidation stability (Salimon et al., 2012).

Enzymatic Transformations for Industrial Chemicals

The enzymatic transformation of oleic acid into derivatives like 9-(nonanoyloxy)nonanoic acid via intermediate compounds like 10-hydroxyoctadecanoic acid demonstrates the potential of biocatalysis in creating valuable industrial chemicals. The transformations involve a series of enzymatic reactions leading to the synthesis of important compounds like azelaic acid. This chemoenzymatic approach showcases the versatility of enzymes in processing fatty acids into high-value chemicals (Koppireddi et al., 2016).

Biocatalysis in Flavor Ingredient Production

Lactobacillus rhamnosus has been used as a whole-cell biocatalyst for the hydration of unsaturated fatty acids, similar to the structure of this compound. This process is significant in the production of high-value flavor ingredients, demonstrating the potential of microbial hydration in creating natural hydroxy fatty acids, which are crucial starting materials for a range of industrial fine chemicals (Serra & De Simeis, 2018).

Properties

Molecular Formula

C18H37O7P

Molecular Weight

396.5 g/mol

IUPAC Name

(9S,10S)-10-hydroxy-9-phosphonooxyoctadecanoic acid

InChI

InChI=1S/C18H37O7P/c1-2-3-4-5-7-10-13-16(19)17(25-26(22,23)24)14-11-8-6-9-12-15-18(20)21/h16-17,19H,2-15H2,1H3,(H,20,21)(H2,22,23,24)/t16-,17-/m0/s1

InChI Key

UELBXEKQONEDKM-IRXDYDNUSA-N

Isomeric SMILES

CCCCCCCC[C@@H]([C@H](CCCCCCCC(=O)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)OP(=O)(O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10S)-10-hydroxy-9-(phosphonooxy)octadecanoic acid
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